Taprostene - 108945-35-3

Taprostene

Catalog Number: EVT-412507
CAS Number: 108945-35-3
Molecular Formula: C24H30O5
Molecular Weight: 398.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Taprostene sodium is a synthetic, chemically stable analog of epoprostenol (prostacyclin, PGI2) [, , , , ]. It belongs to the class of prostanoids, specifically prostacyclin analogs, and plays a significant role in scientific research, particularly in the investigation of cardiovascular and pulmonary diseases.

Epoprostenol (Prostacyclin, PGI2)

Compound Description: Epoprostenol is a naturally occurring prostaglandin that acts as a potent vasodilator and inhibitor of platelet aggregation. [, ] It exerts its effects by binding to the prostacyclin receptor (IP receptor).

Relevance: Epoprostenol is the parent compound of taprostene, sharing a similar core structure. [, ] While both compounds exhibit comparable biological activities, taprostene possesses greater chemical stability and a longer half-life. [, , ]

5,6-Dihydroepoprostenol

Compound Description: 5,6-Dihydroepoprostenol is a derivative of epoprostenol with reduced chemical stability. [] It demonstrates weaker anti-aggregatory effects compared to both epoprostenol and taprostene. []

Relevance: 5,6-Dihydroepoprostenol highlights the importance of the double bond in the prostacyclin structure for potency. Its decreased activity compared to taprostene emphasizes the favorable pharmacological profile achieved through structural modifications in taprostene. []

Iloprost

Compound Description: Iloprost is a synthetic prostacyclin analogue that acts as a potent vasodilator and inhibitor of platelet aggregation. [, , ] It binds to IP receptors and exerts therapeutic benefits in conditions like peripheral vascular disease. [, ]

Beraprost Sodium

Compound Description: Beraprost sodium is an orally active prostacyclin analogue investigated for its therapeutic potential in peripheral artery disease. [] While it demonstrates some improvement in walking distances in patients with intermittent claudication, its efficacy appears limited and associated with a higher incidence of adverse events. []

Relevance: Both beraprost sodium and taprostene represent efforts to develop stable and clinically useful prostacyclin analogues. [] Their contrasting efficacies and side effect profiles underscore the challenges in optimizing the therapeutic window for this class of compounds.

Cicaprost

Compound Description: Cicaprost is a synthetic prostacyclin analogue known for its potent and selective agonist activity at IP receptors. [, , ] It effectively relaxes precontracted human pulmonary artery preparations, highlighting its potential as a pulmonary vasodilator. []

Relevance: Cicaprost shares structural similarities with taprostene and exhibits a similar mechanism of action through IP receptor activation. [, , ] The comparison of their pharmacological profiles, particularly their relaxant potencies and durations of action, offers insights into structure-activity relationships within the prostacyclin analogue class. []

15-Deoxy-16-(m-tolyl)-17,18,19,20-tetranorisocarbacyclin (15-deoxy-TIC)

Compound Description: 15-deoxy-TIC is a prostacyclin analogue that demonstrates distinct pharmacological activities compared to traditional IP receptor agonists. [] It effectively suppresses chemokine release from human airway epithelial cells but lacks the ability to activate transcriptional reporters associated with IP receptor activation. []

Relevance: 15-deoxy-TIC, unlike taprostene, appears to mediate its effects through a novel IP receptor subtype, termed IP2. [] This finding suggests the existence of multiple IP receptor subtypes with potentially distinct signaling pathways and physiological roles.

AFP-07

Compound Description: AFP-07 is a prostacyclin analogue used as a pharmacological tool to investigate IP receptor activity. [] Its relaxant effects on vascular smooth muscle preparations are competitively antagonized by taprostene, confirming taprostene's interaction with IP receptors. []

Relevance: AFP-07 serves as a reference compound to characterize the pharmacological profile of taprostene at IP receptors. [] The observed antagonism between taprostene and AFP-07 provides evidence for taprostene's partial agonist activity at IP receptors. []

TEI-9063 (17 alpha, 20-dimethyl-delta 6,6a-6a-carba PGI1)

Compound Description: TEI-9063 is a potent and selective IP receptor agonist that effectively relaxes precontracted human pulmonary artery preparations. [] Its relaxant potency surpasses that of cicaprost and taprostene. []

Relevance: Comparing the relaxant potencies of TEI-9063, cicaprost, and taprostene on human pulmonary artery preparations highlights the structure-activity relationships within this class of compounds. [] TEI-9063's higher potency suggests that specific structural modifications can significantly enhance IP receptor agonist activity.

(R)-3-(4-Fluorophenyl)-2-[5-(4-fluorophenyl)-benzofuran-2-yl-methoxycarbonyl-amino] propionic acid (RO3244794)

Compound Description: RO3244794 is a selective IP receptor antagonist used to investigate the role of IP receptors in various biological processes. [, ] It effectively blocks the inhibitory effects of taprostene on chemokine release and transcriptional activation, confirming the involvement of IP receptors in these processes. [, ]

Relevance: RO3244794 serves as a valuable pharmacological tool to confirm the involvement of IP receptors in the biological effects of taprostene. [, ] Its ability to block taprostene-mediated responses further supports the notion that taprostene acts primarily through IP receptor activation.

4,5-Dihydro-1H-imidazol-2-yl)-[4-(4-isopropoxy-benzyl)-phenyl]-amine (RO1138452)

Compound Description: Initially characterized as a competitive IP receptor antagonist, RO1138452 displays pseudo-irreversible antagonism in human airway epithelial cells. [] It effectively blocks the inhibitory effect of taprostene on chemokine release, supporting the involvement of IP receptors in this process. []

Relevance: RO1138452, similar to RO3244794, is valuable for studying IP receptor function. [] Its unique pharmacological profile, exhibiting pseudo-irreversible antagonism, provides insights into the complexity of IP receptor pharmacology and highlights the potential for developing long-acting IP receptor modulators.

Synthesis Analysis

Methods of Synthesis
The synthesis of taprostene involves several key steps, typically starting from simpler organic precursors. One method includes the following steps:

  1. Formation of the Bicyclic Core: The initial step often involves constructing the bicyclic structure that forms the backbone of taprostene. This can be achieved through cyclization reactions involving appropriate substrates such as alkynes or alkenes.
  2. Functionalization: Subsequent steps may involve the introduction of functional groups that enhance the compound's biological activity and stability. For example, hydroxyl or methoxy groups may be introduced at specific positions on the bicyclic core.
  3. Final Modifications: The final stages often include protecting group strategies to ensure selectivity during further reactions, followed by deprotection to yield the final product.
Molecular Structure Analysis

Molecular Structure
Taprostene has a complex molecular structure that can be represented by its chemical formula C21H30O5C_{21}H_{30}O_5 with a molecular weight of approximately 362.47 g/mol. The structure features a bicyclic system with multiple stereocenters, contributing to its unique pharmacological properties.

  • Functional Groups: The presence of hydroxyl groups contributes to its solubility and interaction with biological receptors.
  • 3D Conformation: The three-dimensional arrangement is crucial for its interaction with prostanoid receptors, particularly the IP receptor, which mediates its vasodilatory effects.

Analytical techniques such as nuclear magnetic resonance spectroscopy and X-ray crystallography are typically employed to confirm the molecular structure and elucidate stereochemistry .

Chemical Reactions Analysis

Chemical Reactions Involving Taprostene
Taprostene participates in various chemical reactions that are significant for its biological activity:

  1. Receptor Binding: Taprostene acts as a partial agonist at prostanoid IP receptors, initiating signaling pathways that lead to vasodilation and inhibition of platelet aggregation .
  2. Oxidation Reactions: Taprostene can undergo oxidation reactions under certain conditions, which may affect its stability and activity. Studies have shown that it exhibits antioxidant properties by inhibiting low-density lipoprotein oxidation .
  3. Metabolism Pathways: In vivo studies indicate that taprostene is metabolized through pathways similar to those of natural prostaglandins, involving enzymatic conversion by cyclooxygenase enzymes .
Mechanism of Action

Mechanism of Action
The mechanism by which taprostene exerts its effects primarily involves binding to specific prostanoid receptors:

  • Prostanoid IP Receptor Activation: Upon binding to the IP receptor, taprostene activates adenylate cyclase, leading to increased levels of cyclic adenosine monophosphate (cAMP). Elevated cAMP levels result in smooth muscle relaxation and vasodilation.
  • Inhibition of Platelet Aggregation: By activating IP receptors on platelets, taprostene reduces platelet aggregation, thereby exerting antithrombotic effects.

Research indicates that taprostene's partial agonist activity allows it to modulate these pathways effectively without fully activating all downstream signaling cascades .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Taprostene is typically presented as a white to off-white powder.
  • Solubility: It demonstrates solubility in organic solvents such as ethanol and dimethyl sulfoxide but has limited solubility in water.

Chemical Properties

  • Stability: Taprostene is more stable than natural prostacyclin due to its structural modifications, allowing it to resist enzymatic degradation.
  • Melting Point and Boiling Point: Specific melting point data may vary based on purity but generally falls within expected ranges for similar compounds.

These properties are essential for determining appropriate formulations for therapeutic use .

Applications

Scientific Applications

  1. Vascular Medicine: Taprostene is primarily researched for its potential applications in treating vascular diseases due to its vasodilatory effects.
  2. Antithrombotic Therapy: Its ability to inhibit platelet aggregation makes it a candidate for preventing thrombotic events in patients with cardiovascular diseases.
  3. Research Tool: Taprostene serves as a valuable tool in studying prostanoid signaling pathways and their implications in various physiological and pathological conditions.

Properties

CAS Number

108945-35-3

Product Name

Taprostene

IUPAC Name

3-[(Z)-[(3aR,4R,5R,6aS)-4-[(E,3S)-3-cyclohexyl-3-hydroxyprop-1-enyl]-5-hydroxy-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]methyl]benzoic acid

Molecular Formula

C24H30O5

Molecular Weight

398.5 g/mol

InChI

InChI=1S/C24H30O5/c25-21(16-6-2-1-3-7-16)10-9-19-20-13-18(29-23(20)14-22(19)26)12-15-5-4-8-17(11-15)24(27)28/h4-5,8-12,16,19-23,25-26H,1-3,6-7,13-14H2,(H,27,28)/b10-9+,18-12-/t19-,20-,21-,22-,23+/m1/s1

InChI Key

ZLJOKYGJNOQXDP-OZUBPDBUSA-N

SMILES

C1CCC(CC1)C(C=CC2C(CC3C2CC(=CC4=CC(=CC=C4)C(=O)O)O3)O)O

Synonyms

2,3,4-trinor-1,5-inter-2-phenylene-6,9-epoxy-11,15-dihydroxy-15-dihydroxy-15-cyclohexyl-(16,17,18,19,20-pentanor)prosta-5,13-dienoate
CG 4203
CG-4203
sodium 2,3,4-trinor-1,5-2-phenylene-6,9-epoxy-11,15-dihydroxy-15-cyclohexyl-(16,17,18,19,20-pentanor)prosta-5,13-dienoate
taprostene

Canonical SMILES

C1CCC(CC1)C(C=CC2C(CC3C2CC(=CC4=CC(=CC=C4)C(=O)O)O3)O)O

Isomeric SMILES

C1CCC(CC1)[C@@H](/C=C/[C@H]2[C@@H](C[C@H]3[C@@H]2C/C(=C/C4=CC(=CC=C4)C(=O)O)/O3)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.